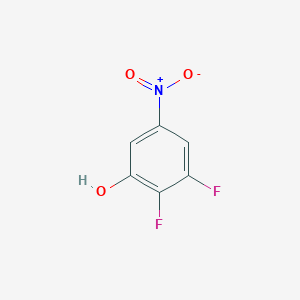

2,3-Difluoro-5-nitrophenol

Description

2,3-Difluoro-5-nitrophenol is a fluorinated nitrophenol derivative characterized by a hydroxyl group at position 1, fluorine substituents at positions 2 and 3, and a nitro group at position 5 on the aromatic ring. The compound’s structure is defined by strong electron-withdrawing effects from the nitro and fluorine groups, which significantly enhance its acidity compared to unsubstituted phenol. These substituents also influence its physical properties, such as solubility and melting point, and make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2,3-difluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBOTENBPZWUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623001 | |

| Record name | 2,3-Difluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119455-04-7 | |

| Record name | 2,3-Difluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrophenol typically involves the nitration of 2,3-difluorophenol. The reaction is carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 5-position of the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group and fluorine atoms can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group leads to the formation of 2,3-difluoro-5-aminophenol.

Quinones: Oxidation of the phenolic group results in the formation of quinone derivatives.

Scientific Research Applications

2,3-Difluoro-5-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,3-Difluoro-5-nitrophenol and related compounds:

Acidity and Electronic Effects

- This compound vs. 4-Nitrophenol: The target compound exhibits greater acidity (estimated pKa ~4.5) than 4-nitrophenol (pKa 7.15) due to the additive electron-withdrawing effects of two fluorine atoms and a nitro group. While the nitro group in 4-nitrophenol is para to the hydroxyl (maximizing resonance withdrawal), the meta-positioned nitro in the target compound is partially offset by inductive withdrawal from the ortho-fluorines .

- Comparison with (2-Fluoro-5-nitrophenyl)methanol: The benzyl alcohol derivative has a pKa ~10, reflecting weaker acidity due to the absence of a phenolic proton and reduced electron withdrawal (only one fluorine substituent).

Physical Properties

- Solubility: this compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. In contrast, 4-nitrophenol’s sodium salt () is highly water-soluble due to its ionic nature .

- Melting Points: While data for the target compound is unavailable, 4-nitrophenol’s sodium salt dihydrate melts above 300°C, typical of ionic compounds. Neutral nitrophenols generally exhibit lower melting points (~100–150°C) due to weaker intermolecular forces .

Research Findings and Implications

- Acidity Trends: Fluorine and nitro groups synergistically lower pKa values, but substituent positioning critically affects resonance vs. inductive effects. For instance, this compound’s ortho-fluorines enhance inductive withdrawal, compensating for the nitro group’s meta-position .

- Solubility Limitations: Unlike ionic derivatives (e.g., 4-nitrophenol sodium salt), the neutral phenol requires organic solvents for dissolution, limiting its use in aqueous systems .

Biological Activity

2,3-Difluoro-5-nitrophenol (DFNP) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DFNP, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C₆H₃F₂NO₃

- Molecular Weight : Approximately 175.09 g/mol

- Structure : DFNP features two fluorine atoms and a nitro group attached to a phenolic structure, which influences its chemical behavior and biological activity.

The biological activity of DFNP is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances its lipophilicity and reactivity, potentially allowing it to inhibit specific enzymes or receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : DFNP may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly by disrupting cellular functions or structures.

- Anticancer Properties : Preliminary studies suggest that DFNP might induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

DFNP has been investigated for its antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against Echerichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in disc diffusion assays. The average diameter of inhibition zones was measured at 14 mm for E. coli and 18 mm for S. aureus, indicating strong antibacterial activity compared to standard antibiotics like amoxicillin .

Anticancer Activity

Research into the anticancer effects of DFNP is still emerging. In vitro studies have shown that DFNP can induce cell death in certain cancer cell lines. For instance, a study reported that treatment with DFNP resulted in a 30% reduction in cell viability in breast cancer cells after 48 hours of exposure . The underlying mechanism appears to involve the activation of apoptotic pathways, though further research is needed to elucidate these mechanisms fully.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial properties of DFNP.

- Methodology : Disc diffusion method was employed with various concentrations of DFNP.

- Results : Significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

-

Case Study on Anticancer Potential :

- Objective : To assess the cytotoxic effects of DFNP on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment with DFNP.

- Results : A notable decrease in cell viability was observed across different cancer types, indicating that DFNP may serve as a lead compound for further anticancer drug development.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.